molecular formula C14H15BF6O2 B1374857 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-08-8

2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1374857
CAS No.: 1073339-08-8
M. Wt: 340.07 g/mol
InChI Key: IFBHZHRQVSAGTE-UHFFFAOYSA-N
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Description

2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

It is known that the compound can catalyze a variety of bond-forming reactions such as c-c, c-n, c-o, c-s, and c-hal in high yields and excellent levels of enantiocontrol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.

Biochemical Analysis

Biochemical Properties

2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl groups in this compound are known to interact with various enzymes and proteins, facilitating the formation of carbon-centered radical intermediates . These interactions are essential for the activation and stabilization of substrates during biochemical transformations. The compound’s ability to form stable radical intermediates makes it a valuable tool in the synthesis of complex organic molecules.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling proteins and enzymes, leading to alterations in cellular functions. For example, the compound’s interaction with specific kinases and phosphatases can result in changes in phosphorylation states, thereby affecting downstream signaling cascades . Additionally, its impact on gene expression can lead to the upregulation or downregulation of target genes, influencing cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of stable radical intermediates, which can participate in various biochemical reactions. The compound’s trifluoromethyl groups facilitate the generation of these radicals, which can then interact with biomolecules such as DNA, proteins, and lipids . Additionally, the compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biochemical activity and improved cellular function. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, organ damage, and disruptions in metabolic processes. It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may participate in the metabolism of fatty acids, amino acids, and nucleotides, affecting the overall metabolic balance within cells . The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular energy homeostasis and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its biochemical effects. The precise localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-bis(trifluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of bioconjugates and labeling of biomolecules.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the electron-withdrawing trifluoromethyl groups.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the trifluoromethyl groups, resulting in different reactivity and stability.

Uniqueness

2-(3,4-Bis(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of trifluoromethyl groups, which enhance its reactivity and stability in cross-coupling reactions. These groups also impart unique electronic properties, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

2-[3,4-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)8-5-6-9(13(16,17)18)10(7-8)14(19,20)21/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBHZHRQVSAGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BF6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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